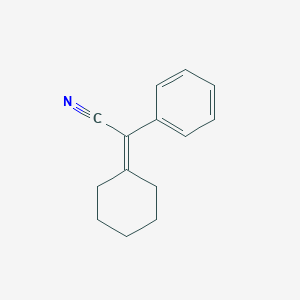

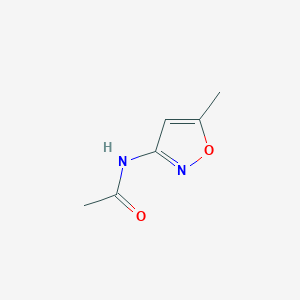

![molecular formula C6H4N4O3 B080020 3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide CAS No. 14432-11-2](/img/structure/B80020.png)

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide

カタログ番号 B080020

CAS番号:

14432-11-2

分子量: 180.12 g/mol

InChIキー: XYOMJEGDEBBHAI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

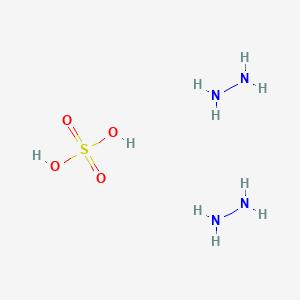

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide is a chemical compound with the molecular formula C6H4N4O3 . It has a molecular weight of 180.12 g/mol . The IUPAC name for this compound is 4-hydroxy-7-nitroimidazo[4,5-b]pyridine .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1 H NMR, 13 C NMR), X-Ray diffraction and theoretical study using the DFT method . The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .Chemical Reactions Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.12 g/mol, an XLogP3-AA of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 . The exact mass is 180.02834000 g/mol and the monoisotopic mass is also 180.02834000 g/mol . The topological polar surface area is 96.8 Ų .科学的研究の応用

Optoelectronics and Sensors

- Field : Materials Science

- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices and sensors due to their unique chemical structure, versatility, and optical behaviors .

- Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .

Anticancer Drugs

- Field : Pharmaceutical Field

- Application Summary : Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .

- Methods of Application : The derivatives were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

- Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Emitters for Confocal Microscopy and Imaging

- Field : Biomedical Imaging

- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging due to their unique optical behaviors .

- Results or Outcomes : The use of these derivatives has led to promising innovations in biomedical imaging .

Antiviral Drugs

- Field : Pharmaceutical Field

- Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antiviral drugs due to their wide range of pharmacological activities .

- Results or Outcomes : The use of these derivatives has led to the development of effective antiviral drugs .

Luminescent Scaffolds

- Field : Materials Science

- Application Summary : Imidazo[1,5-a]pyridine derivatives have been used as luminescent scaffolds for different applications .

- Results or Outcomes : The use of these derivatives has led to promising innovations in different technological applications .

Antipsychotic Drugs

- Field : Pharmaceutical Field

- Application Summary : Imidazo[1,2-a]pyridine cores have been used in the development of antipsychotic drugs due to their wide range of pharmacological activities .

- Results or Outcomes : The use of these derivatives has led to the development of effective antipsychotic drugs .

特性

IUPAC Name |

4-hydroxy-7-nitroimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-9-2-1-4(10(12)13)5-6(9)8-3-7-5/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMJEGDEBBHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC2=C1[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

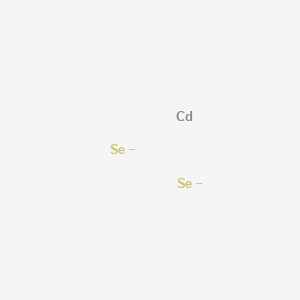

Cadmium diselenide

12400-33-8

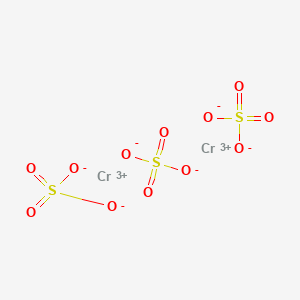

Chromium sulfate

14489-25-9

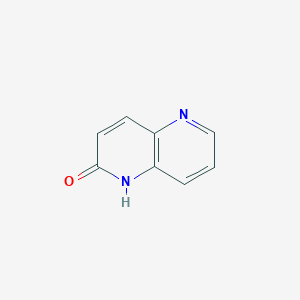

1,5-Naphthyridin-2(1H)-one

10261-82-2

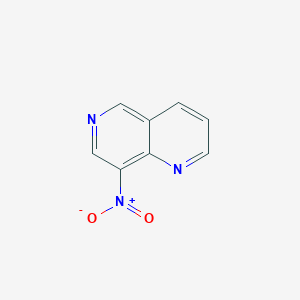

8-Nitro-1,6-naphthyridine

13058-76-9